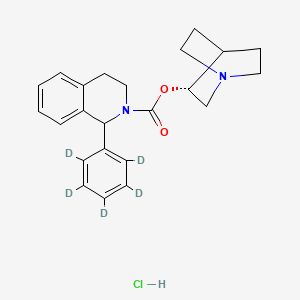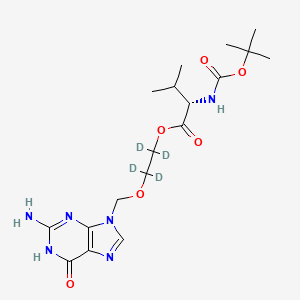![molecular formula C7H12ClN3S B562871 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride CAS No. 36085-64-0](/img/structure/B562871.png)
2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
standard practices in chemical synthesis and purification would apply, including the use of high-purity reagents and controlled reaction environments to ensure the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazoloazepine derivatives .
Applications De Recherche Scientifique
2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride involves its interaction with specific molecular targets and pathways. As a metabolite of Talipexole, it may influence dopaminergic pathways in the brain, although detailed studies on its specific molecular targets and pathways are limited . Further research is needed to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Talipexole: The parent compound from which 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride is derived.
Thiazoloazepine Derivatives: Other compounds with similar thiazole and azepine ring structures.
Uniqueness
This compound is unique due to its specific structure and its role as a metabolite of Talipexole. This gives it distinct pharmacological properties and research applications compared to other thiazoloazepine derivatives .
Propriétés
Numéro CAS |
36085-64-0 |
|---|---|
Formule moléculaire |
C7H12ClN3S |
Poids moléculaire |
205.71 g/mol |
Nom IUPAC |
5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepin-2-amine;hydrochloride |
InChI |
InChI=1S/C7H11N3S.ClH/c8-7-10-5-1-3-9-4-2-6(5)11-7;/h9H,1-4H2,(H2,8,10);1H |
Clé InChI |
TUJDTIHGHVBHQC-UHFFFAOYSA-N |
SMILES |
C1CNCCC2=C1N=C(S2)N.Cl.Cl |
SMILES canonique |
C1CNCCC2=C1N=C(S2)N.Cl |
Synonymes |
5,6,7,8-Tetrahydro-4H-thiazolo[4,5-d]azepin-2-amine Dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


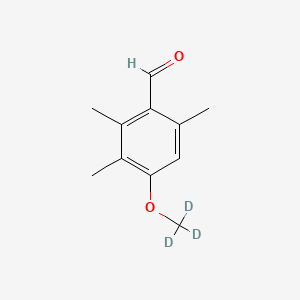


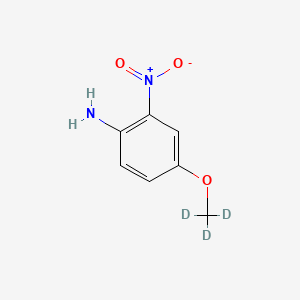
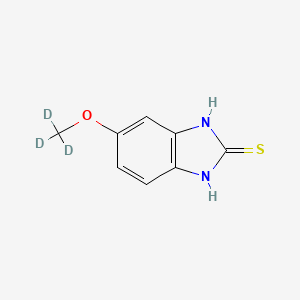

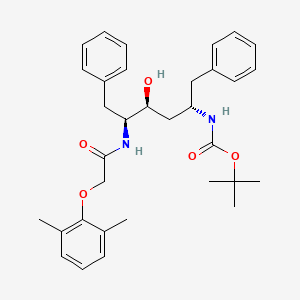
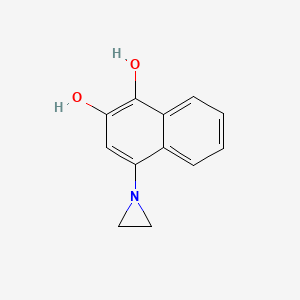
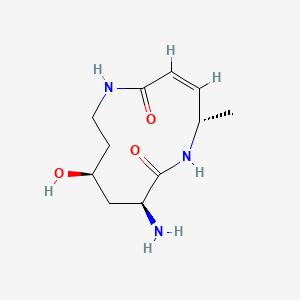
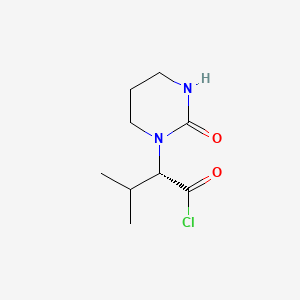
![[(1S,6R,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B562802.png)
![[1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester](/img/structure/B562804.png)
